![molecular formula C20H14N2OS B11508589 (1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone](/img/structure/B11508589.png)
(1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone
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Overview
Description
1,3-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of phenyl groups at positions 1 and 3, and a thiophene-2-carbonyl group at position 4 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOLE typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 1,3-diphenyl-1,3-propanedione with thiophene-2-carboxylic acid hydrazide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Lacks the thiophene-2-carbonyl group.
4-(Thiophene-2-carbonyl)-1H-pyrazole: Lacks the phenyl groups at positions 1 and 3.
1,3-Diphenyl-4-(furan-2-carbonyl)-1H-pyrazole: Contains a furan-2-carbonyl group instead of thiophene-2-carbonyl.
Uniqueness
1,3-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOLE is unique due to the combination of phenyl and thiophene-2-carbonyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H14N2OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C20H14N2OS/c23-20(18-12-7-13-24-18)17-14-22(16-10-5-2-6-11-16)21-19(17)15-8-3-1-4-9-15/h1-14H |
InChI Key |
YAGGYNREDSJREN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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